N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]prop-2-enamide, also known as CPI-455, is a small molecule inhibitor of histone lysine methyltransferase G9a. G9a is responsible for the methylation of histone H3 at lysine 9, which is associated with transcriptional repression. CPI-455 has been shown to have potential therapeutic applications in cancer and other diseases.
Mechanism of Action
N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]prop-2-enamide inhibits the activity of G9a, which is responsible for the methylation of histone H3 at lysine 9. This leads to the derepression of genes that are normally silenced by histone methylation, resulting in anti-tumor effects.
Biochemical and physiological effects:
N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]prop-2-enamide has been shown to induce changes in gene expression in cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis. It has also been shown to reduce tumor growth in animal models. N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]prop-2-enamide has not been extensively studied for its effects on normal cells and tissues.
Advantages and Limitations for Lab Experiments
N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]prop-2-enamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its anti-tumor effects in various cancer cell lines, making it a useful tool for cancer research. However, N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]prop-2-enamide has not been extensively studied for its effects on normal cells and tissues, and its potential toxic effects need to be further investigated.
Future Directions
There are several future directions for research on N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]prop-2-enamide. One area of research is to investigate its potential therapeutic applications in other diseases besides cancer, such as neurological disorders. Another area of research is to investigate its effects on normal cells and tissues, and to determine its potential toxic effects. Additionally, further studies are needed to optimize the synthesis and purification of N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]prop-2-enamide for use in clinical trials.
Synthesis Methods
N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]prop-2-enamide can be synthesized using a multistep synthesis approach. The initial step involves the reaction of 1-cyclopropyl-2-nitrobenzene with ethyl cyanoacetate to form the intermediate compound. The intermediate is then treated with potassium tert-butoxide to form the final product, N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]prop-2-enamide.
Scientific Research Applications
N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to have anti-tumor effects in various cancer cell lines, including breast, prostate, and lung cancer. N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]prop-2-enamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models.
properties
IUPAC Name |
N-[(1-cyclopropylbenzimidazol-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-14(18)15-9-13-16-11-5-3-4-6-12(11)17(13)10-7-8-10/h2-6,10H,1,7-9H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAZCGMRMVDBDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC2=CC=CC=C2N1C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.